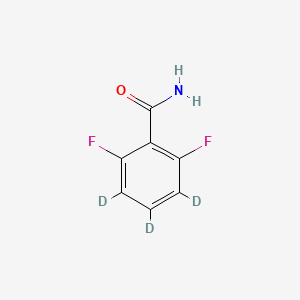

2,6-Difluorobenzamide-d3

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C7H5F2NO |

|---|---|

Peso molecular |

160.14 g/mol |

Nombre IUPAC |

3,4,5-trideuterio-2,6-difluorobenzamide |

InChI |

InChI=1S/C7H5F2NO/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3H,(H2,10,11)/i1D,2D,3D |

Clave InChI |

AVRQBXVUUXHRMY-CBYSEHNBSA-N |

SMILES isomérico |

[2H]C1=C(C(=C(C(=C1[2H])F)C(=O)N)F)[2H] |

SMILES canónico |

C1=CC(=C(C(=C1)F)C(=O)N)F |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 2,6-Difluorobenzamide-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,6-Difluorobenzamide-d3, a deuterated stable isotope of 2,6-Difluorobenzamide (B103285). This document details its chemical and physical properties, primary applications, relevant metabolic pathways, and established experimental protocols. The inclusion of a deuterated analogue is crucial for applications requiring high-precision quantitative analysis, such as pharmacokinetic studies and environmental monitoring, where it serves as an ideal internal standard.

Chemical and Physical Properties

2,6-Difluorobenzamide is an organic compound featuring a benzene (B151609) ring substituted with two fluorine atoms and an amide group.[1] Its deuterated form, this compound, is structurally identical except for the substitution of three hydrogen atoms with deuterium (B1214612) isotopes. This isotopic labeling makes it readily distinguishable from its non-labeled counterpart by mass spectrometry without significantly altering its chemical behavior.

Chemical Identifiers

The following table summarizes the key chemical identifiers for both 2,6-Difluorobenzamide and its deuterated analogue.

| Identifier | 2,6-Difluorobenzamide | This compound |

| IUPAC Name | 2,6-difluorobenzamide[2] | This compound |

| CAS Number | 18063-03-1[3][4] | 30391-89-0[5] |

| Molecular Formula | C₇H₅F₂NO[3][6] | C₇H₂D₃F₂NO |

| SMILES | NC(=O)c1c(F)cccc1F[7] | Not available |

| InChI Key | AVRQBXVUUXHRMY-UHFFFAOYSA-N[2][3] | Not available |

Physicochemical Data

Key physical and chemical properties are crucial for handling, storage, and application.

| Property | Value (for 2,6-Difluorobenzamide) |

| Molecular Weight | 157.12 g/mol [4][6][8] |

| Appearance | White to off-white crystal/powder[8][9] |

| Melting Point | 144-148 °C[4][9] |

| Purity | >97% |

| Solubility | Not soluble in water; soluble in ethanol.[9] |

| Storage | Avoid heat and humidity; store in cool, dry conditions.[9] |

Applications in Research and Development

2,6-Difluorobenzamide and its deuterated form are valuable tools in multiple scientific domains.

-

Analytical Reference Standard : this compound is primarily used as an internal standard for the quantitative analysis of 2,6-Difluorobenzamide by isotope dilution mass spectrometry (IDMS). This is critical for accurately measuring metabolite levels in biological and environmental samples.

-

Metabolite Analysis : The parent compound, 2,6-Difluorobenzamide, is a major metabolite of several benzoylurea (B1208200) insecticides, including Diflubenzuron, Lufenuron, Novaluron, and Teflubenzuron.[2][6][10] Its quantification is essential for toxicological assessments and metabolic studies.[10]

-

Synthetic Chemistry : It serves as a key intermediate and building block in the synthesis of various agrochemicals, pharmaceuticals, and liquid crystal materials.[1][9][11]

-

Drug Discovery : Derivatives of 2,6-difluorobenzamide are being actively investigated as potent antibacterial agents.[12] These compounds have been shown to target the FtsZ protein, a crucial component of the bacterial cell division machinery, making them promising candidates for combating multidrug-resistant pathogens like Staphylococcus aureus.[12]

Metabolic Pathways and Mechanisms of Action

Formation as a Pesticide Metabolite

Several widely used insecticides undergo metabolic degradation to form 2,6-Difluorobenzamide. The primary metabolic step involves the hydrolysis of the urea (B33335) bridge connecting the benzoyl and aniline (B41778) moieties of the parent compound.[10]

Caption: Metabolic breakdown of benzoylurea insecticides to 2,6-Difluorobenzamide.

Mechanism of Action for Antibacterial Derivatives

Derivatives of 2,6-Difluorobenzamide have emerged as inhibitors of the bacterial FtsZ protein. FtsZ is a homolog of eukaryotic tubulin and is essential for forming the Z-ring, which initiates bacterial cell division (cytokinesis). By inhibiting FtsZ polymerization, these compounds prevent the formation of the Z-ring, leading to filamentation of the bacteria and eventual cell death.

Caption: Inhibition of bacterial FtsZ protein by 2,6-Difluorobenzamide derivatives.

Experimental Protocols: Chemical Synthesis

The industrial synthesis of 2,6-Difluorobenzamide typically involves the hydrolysis of 2,6-difluorobenzonitrile.[11][13] The following protocol is based on established patent literature.

Synthesis of 2,6-Difluorobenzamide from 2,6-Difluorobenzonitrile

Materials:

-

2,6-difluorobenzonitrile

-

20% Sodium hydroxide (B78521) (NaOH) solution

-

30% Hydrogen peroxide (H₂O₂) solution

-

10% Hydrochloric acid (HCl) solution

-

Water (for washing)

-

Reaction vessel (four-necked flask) with stirrer, thermometer, and reflux condenser

Procedure:

-

Reaction Setup : Charge the four-necked flask with 30g (0.214 mol) of 2,6-difluorobenzonitrile.[13]

-

Base Addition : Add 25.62g (0.128 mol) of 20% sodium hydroxide solution to the flask.[13]

-

Heating : Heat the mixture to 50°C while stirring.[13]

-

Hydrolysis : Slowly add 72.61g (0.641 mol) of 30% hydrogen peroxide dropwise over 3 hours. Maintain the temperature at 50°C and continue stirring for an additional 2 hours to complete the hydrolysis reaction.[13]

-

Neutralization : After the reaction is complete, cool the mixture to 25°C. Adjust the pH to neutral (approx. 7.0) by adding 10% hydrochloric acid.[13]

-

Crystallization : Maintain the neutral mixture at temperature and stir for 1.5 hours to ensure complete crystallization of the product.[13]

-

Isolation and Purification : Cool the mixture further and collect the solid product by suction filtration. Wash the filter cake with water to remove residual salts.[13]

-

Drying : Dry the purified solid product to obtain 2,6-Difluorobenzamide.[13]

Caption: Workflow for the synthesis of 2,6-Difluorobenzamide.

References

- 1. CAS 18063-03-1: 2,6-Difluorobenzamide | CymitQuimica [cymitquimica.com]

- 2. 2,6-Difluorobenzamide | C7H5F2NO | CID 87439 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,6-Difluorobenzamide [webbook.nist.gov]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. This compound | LGC Standards [lgcstandards.com]

- 6. scbt.com [scbt.com]

- 7. 2,6-Difluorobenzamide | CAS 18063-03-1 | LGC Standards [lgcstandards.com]

- 8. Shiva Pharmachem Ltd. [shivapharmachem.com]

- 9. 2,6-difluorobenzamide [changfengchem.com]

- 10. 2,6-Difluorobenzamide 97 18063-03-1 [sigmaaldrich.com]

- 11. CN101462980B - Industrial production method of 2,6-difluorobenzamide - Google Patents [patents.google.com]

- 12. mdpi.com [mdpi.com]

- 13. 2,6-Difluorobenzamide synthesis - chemicalbook [chemicalbook.com]

An In-Depth Technical Guide to the Synthesis of 2,6-Difluorobenzamide-d3

This technical guide provides a comprehensive overview of a proposed synthetic pathway for 2,6-Difluorobenzamide-d3, a deuterated analog of an important chemical intermediate. Deuterated compounds are of significant interest in pharmaceutical research for their potential to improve metabolic profiles and enhance drug efficacy through the kinetic isotope effect. They also serve as valuable internal standards in analytical chemistry and as components in advanced materials like OLEDs.

This document outlines a feasible three-step synthesis, beginning with the preparation of the key precursor, 2,6-difluorobenzonitrile (B137791). It then details a modern method for the deuteration of this intermediate, followed by its final conversion to the target molecule, this compound. Detailed experimental protocols and tabulated quantitative data are provided to support researchers and scientists in the fields of drug development and chemical synthesis.

Overall Synthesis Pathway

The proposed synthesis of this compound is a multi-step process designed for efficiency and high isotopic incorporation. The pathway begins with a halogen exchange reaction to form 2,6-difluorobenzonitrile, which then undergoes a superelectrophile-catalyzed H/D exchange to install the deuterium (B1214612) atoms. The final step involves the hydrolysis of the deuterated nitrile to the corresponding amide.

Figure 1: Proposed three-step synthesis pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 2,6-Difluorobenzonitrile from 2,6-Dichlorobenzonitrile

The synthesis of the key intermediate, 2,6-difluorobenzonitrile, is achieved through a halogen exchange (Halex) reaction. This common industrial method involves treating 2,6-dichlorobenzonitrile with potassium fluoride (B91410) in a high-boiling polar aprotic solvent.[1][2][3]

Methodology:

-

In a three-necked flask equipped with a mechanical stirrer, thermometer, and a distillation condenser, add 2,6-dichlorobenzonitrile (1.0 mol), anhydrous potassium fluoride (2.6 mol), and sulfolane as the solvent.[3]

-

Heat the mixture with vigorous stirring. The reaction is typically carried out in a two-stage heating process: initially at 170-175°C for 1.5 hours, followed by an increase to 230°C for 3.5 hours.[3]

-

Monitor the reaction progress by gas chromatography (GC) until the starting material is consumed.

-

After the reaction is complete, cool the mixture and isolate the product by vacuum distillation. The fraction boiling at 92–98°C / 2.5 kPa is collected.[4]

-

The resulting product is 2,6-difluorobenzonitrile, which typically appears as a white to yellow solid.[1]

Step 2: Deuteration of 2,6-Difluorobenzonitrile

This step involves the critical H-D exchange to form 2,6-difluorobenzonitrile-d3. The protocol described here is an adaptation of a superelectrophile-catalyzed method developed for the perdeuteration of deactivated aryl halides, such as 1,2-difluorobenzene.[5][6] This method is proposed due to its high efficiency for electron-deficient aromatic systems and its use of inexpensive deuterated benzene (B151609) (C6D6) as the deuterium source under ambient conditions.[5][6]

Proposed Methodology:

-

In a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,6-difluorobenzonitrile (1.0 eq) in deuterated benzene (C6D6).

-

Add the superelectrophilic catalyst (e.g., a silylium/arenium ion promoter, 0.1-1 mol%). The specific catalyst would be generated in situ or used as a pre-formed salt as described in the reference literature.[5][6]

-

Stir the reaction mixture at ambient temperature.

-

The reaction progress and the degree of deuterium incorporation can be monitored by NMR spectroscopy or mass spectrometry.

-

For complete deuteration (>99%), the reaction may need to be run for an extended period or subjected to a second cycle with fresh catalyst and C6D6.[6]

-

Upon completion, the product can be isolated by removing the C6D6 solvent under reduced pressure and purifying the residue via distillation or chromatography.

Step 3: Hydrolysis of 2,6-Difluorobenzonitrile-d3 to this compound

The final step is the conversion of the deuterated nitrile to the target amide. A non-catalytic hydrolysis method using near-critical deuterated water (D₂O) is selected to prevent any potential H-D back-exchange on the aromatic ring.[7]

Methodology:

-

Place 2,6-difluorobenzonitrile-d3 (1.0 eq) and deuterium oxide (D₂O) in a high-pressure autoclave. The weight ratio of D₂O to the nitrile can range from 1:2 to 7:1.[7]

-

Seal the autoclave and begin stirring. Heat the mixture to a temperature between 250°C and 350°C. The reaction time will vary from 1 to 10 hours depending on the temperature. For example, a reaction at 300°C may take approximately 3 hours.[7]

-

After the designated reaction time, cool the autoclave to room temperature.

-

Open the autoclave and transfer the hydrolysate. To aid in product precipitation, a salting-out process may be employed by adding sodium chloride.[7]

-

Collect the solid product by filtration, wash with a small amount of cold D₂O or water, and dry under vacuum to yield this compound.

Quantitative Data

The following tables summarize the quantitative data for each step of the proposed synthesis pathway.

Table 1: Synthesis of 2,6-Difluorobenzonitrile

| Parameter | Value | Reference |

| Starting Material | 2,6-Dichlorobenzonitrile | [3] |

| Key Reagent | Anhydrous Potassium Fluoride (KF) | [3] |

| Solvent | Sulfolane | [3] |

| Temperature | 170-175°C (1.5h), then 230°C (3.5h) | [3] |

| Reaction Time | 5 hours | [3] |

| Yield | ~90% | [3] |

| Purity | >98% | [3] |

Table 2: Deuteration of 2,6-Difluorobenzonitrile (Proposed)

| Parameter | Value (Estimated) | Reference |

| Starting Material | 2,6-Difluorobenzonitrile | - |

| Deuterium Source | Deuterated Benzene (C₆D₆) | [5][6] |

| Catalyst | Superelectrophilic Silylium/Arenium Ion | [5][6] |

| Temperature | Ambient | [6] |

| Reaction Time | Varies (Cycle-dependent) | [6] |

| Yield | High (assumed) | - |

| Deuterium Incorporation | >99% (after two cycles) | [6] |

Note: Data for this step is based on the deuteration of analogous deactivated aryl halides and represents a reasonable expectation for this specific substrate.

Table 3: Hydrolysis to this compound

| Parameter | Value | Reference |

| Starting Material | 2,6-Difluorobenzonitrile-d3 | - |

| Reagent/Solvent | Deuterium Oxide (D₂O) | [7] |

| Temperature | 300°C | [7] |

| Reaction Time | 3 hours | [7] |

| Yield | ~70-80% | [7] |

| Purity | ~89% | [7] |

Note: Yield and purity are based on the non-catalytic hydrolysis of the non-deuterated analog in H₂O.

References

- 1. nbinno.com [nbinno.com]

- 2. 2,6-Difluorobenzonitrile | 1897-52-5 [chemicalbook.com]

- 3. Synthesis of 2,6-Difluorobenzonitrile | Semantic Scholar [semanticscholar.org]

- 4. CN1199941C - Method for preparing 2,6-difluorobenzonitrile by using 2,6-dichlorobenzonitrile fluoro - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. unisyscat.de [unisyscat.de]

- 7. CN1861575A - Process of preparing 2,6-difluorobenzamide by 2.6-difluorobenz nitrile non catalyzing and hydrolyzing in near critical aqueous medium - Google Patents [patents.google.com]

The Multifaceted Mechanisms of Action of 2,6-Difluorobenzamide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known mechanisms of action for 2,6-Difluorobenzamide (B103285) and its derivatives. While this document specifically addresses 2,6-Difluorobenzamide-d3, it is important to note that the deuterated form is an isotopic analog of 2,6-Difluorobenzamide. Deuteration is a common strategy in drug development to modify the pharmacokinetic profile of a compound, typically to increase its metabolic stability and half-life, without altering its fundamental mechanism of action (pharmacodynamics). Therefore, the mechanisms detailed below for 2,6-Difluorobenzamide are considered directly applicable to its deuterated counterpart.

The biological activities of 2,6-Difluorobenzamide are diverse and context-dependent, with significant research focused on its roles as an insecticide metabolite and as a scaffold for novel therapeutic agents. This guide will delve into its established and emerging mechanisms of action, supported by experimental data and methodologies.

Inhibition of Chitin (B13524) Synthesis in Insects

The most well-documented mechanism of action for compounds related to 2,6-Difluorobenzamide is the inhibition of chitin synthesis in insects. 2,6-Difluorobenzamide is a primary metabolite of Diflubenzuron, a widely used benzoylurea (B1208200) insecticide.[1] Diflubenzuron and its metabolites act as potent insect growth regulators.[2][3][4][5]

Mechanism: The core mechanism involves the disruption of chitin formation, a critical component of an insect's exoskeleton.[2][3] This interference with chitin synthesis prevents the proper molting process in insect larvae.[2][4] Consequently, the larvae are unable to form a new, functional exoskeleton and die during the molting stage.[2][3] This mode of action is highly selective for insects and has minimal direct impact on adult insects.[2]

Signaling Pathway and Workflow:

Quantitative Data

| Compound | Target Organism | Metric | Value | Reference |

| Diflubenzuron | Rats and Mice | Oral LD50 | > 4.64 g/kg | [3] |

| Diflubenzuron | Rabbits | Dermal LD50 | 4.64 g/kg | [3] |

| Diflubenzuron | Growing Chickens | Effect | Depressed testosterone (B1683101) levels at 2.5 ppm in diet | [3] |

Experimental Protocols

Chitin Synthase Inhibition Assay (General Protocol):

-

Enzyme Preparation: Isolate chitin synthase from the target insect species' larval stage, typically from the midgut or integument, through differential centrifugation and membrane fractionation.

-

Assay Mixture: Prepare a reaction mixture containing the enzyme preparation, a radiolabeled substrate (e.g., UDP-N-acetyl-D-[U-14C]glucosamine), and a buffer system (e.g., HEPES buffer, pH 7.0) with necessary cofactors like MgCl2.

-

Inhibitor Addition: Add varying concentrations of 2,6-Difluorobenzamide (or its parent compound) dissolved in a suitable solvent (e.g., DMSO) to the assay mixture. A control with the solvent alone is run in parallel.

-

Incubation: Incubate the reaction mixtures at an optimal temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

-

Termination and Precipitation: Stop the reaction by adding a precipitating agent like 10% trichloroacetic acid.

-

Quantification: Filter the precipitate (containing the newly synthesized chitin) and wash to remove unincorporated radiolabeled substrate. The radioactivity of the precipitate is measured using a scintillation counter to determine the amount of chitin synthesized.

-

Data Analysis: Calculate the percentage of inhibition at each concentration of the test compound and determine the IC50 value.

Allosteric Inhibition of Bacterial FtsZ

Derivatives of 2,6-Difluorobenzamide have emerged as a promising class of antibacterial agents that target the filamentous temperature-sensitive protein Z (FtsZ).[6] FtsZ is a crucial protein in bacterial cell division, forming the Z-ring at the division site.[7]

Mechanism: These compounds act as allosteric inhibitors of FtsZ.[7] They bind to a site distinct from the GTP-binding site, inducing a conformational change in the protein that inhibits its polymerization into protofilaments, a critical step for Z-ring formation and function.[7][8] The 2,6-difluorobenzamide motif is considered a key structural feature for this activity, with the fluorine atoms contributing to a non-planar conformation that enhances binding to the allosteric pocket of FtsZ.[7][9] This inhibition of FtsZ assembly ultimately blocks bacterial cell division, leading to filamentation and cell death.[10]

Signaling Pathway and Workflow:

Quantitative Data

| Compound | Target | Metric | Value | Reference |

| 2,6-difluoro-3-methoxybenzamide (DFMBA) | S. aureus | Activity | More active than non-fluorinated analog | [7] |

| PC190723 (a 2,6-difluorobenzamide derivative) | FtsZ | Binding | Co-crystallized in allosteric pocket | [7] |

Experimental Protocols

FtsZ Polymerization Assay (Light Scattering):

-

Protein Purification: Express and purify recombinant FtsZ protein from the target bacterial species (e.g., E. coli or S. aureus).

-

Assay Buffer: Prepare a polymerization buffer (e.g., MES buffer, pH 6.5) containing KCl, MgCl2, and a GTP-regenerating system.

-

Reaction Setup: In a cuvette, mix the purified FtsZ protein with the assay buffer and varying concentrations of the 2,6-difluorobenzamide derivative inhibitor.

-

Initiation of Polymerization: Initiate the polymerization by adding GTP to the mixture.

-

Monitoring Polymerization: Monitor the increase in light scattering at a specific wavelength (e.g., 350 nm) over time using a spectrophotometer or fluorometer. The increase in light scattering is proportional to the extent of FtsZ polymerization.

-

Data Analysis: Compare the rate and extent of polymerization in the presence of the inhibitor to a control without the inhibitor. Determine the IC50 value for the inhibition of FtsZ polymerization.

Inhibition of Store-Operated Calcium Channels (SOCs)

Recent research has identified certain 2,6-Difluorobenzamide derivatives as inhibitors of store-operated calcium channels (SOCs), with potential applications in cancer therapy.[11][12] SOCs play a role in regulating cellular processes like migration, which is implicated in cancer progression.[11]

Mechanism: The activation of SOCs involves the translocation of STIM1 proteins to the endoplasmic reticulum membrane upon calcium depletion, where they interact with and open Orai1 channels in the plasma membrane, leading to calcium influx. 2,6-Difluorobenzamide derivatives have been shown to inhibit this store-operated calcium entry (SOCE).[11][12] The precise mechanism is believed to involve the disruption of the STIM1-Orai1 interaction.

Signaling Pathway and Workflow:

Quantitative Data

| Compound | Metric | Value | Cell Line | Reference |

| MPT0M004 (8a) | Half-life (T1/2) | 24 h | - | [11][12] |

| MPT0M004 (8a) | Oral Bioavailability (F) | 34% | - | [11][12] |

Experimental Protocols

Calcium Imaging Assay for SOCE Inhibition:

-

Cell Culture and Loading: Culture colorectal cancer cells (or other relevant cell types) on glass coverslips. Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) by incubating them in a buffer containing the dye.

-

Baseline Measurement: Mount the coverslip on a microscope equipped for ratiometric fluorescence imaging. Perfuse the cells with a calcium-free buffer and record the baseline intracellular calcium concentration.

-

ER Calcium Depletion: Induce the depletion of endoplasmic reticulum (ER) calcium stores by treating the cells with a SERCA pump inhibitor like thapsigargin (B1683126) in the calcium-free buffer. This will cause a transient increase in cytosolic calcium.

-

SOCE Measurement: Once the cytosolic calcium level returns to baseline, reintroduce a buffer containing extracellular calcium. The subsequent rise in intracellular calcium is indicative of store-operated calcium entry (SOCE).

-

Inhibitor Treatment: To test for inhibition, pre-incubate the cells with the 2,6-difluorobenzamide derivative for a specific period before initiating the experiment. Perform the SOCE measurement in the continued presence of the inhibitor.

-

Data Analysis: Measure the amplitude of the calcium influx during the SOCE phase in both control and inhibitor-treated cells. Calculate the percentage of inhibition and determine the IC50 value.

References

- 1. scbt.com [scbt.com]

- 2. Diflubenzuron - Wikipedia [en.wikipedia.org]

- 3. beyondpesticides.org [beyondpesticides.org]

- 4. pomais.com [pomais.com]

- 5. pestcontrolphilippines.com [pestcontrolphilippines.com]

- 6. 2,6-Difluorobenzamide Inhibitors of Bacterial Cell Division Protein FtsZ: Design, Synthesis, and Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Importance of the 2,6-Difluorobenzamide Motif for FtsZ Allosteric Inhibition: Insights from Conformational Analysis, Molecular Docking and Structural Modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Importance of the 2,6-Difluorobenzamide Motif for FtsZ Allosteric Inhibition: Insights from Conformational Analysis, Mo… [ouci.dntb.gov.ua]

- 10. researchgate.net [researchgate.net]

- 11. 2,6-Difluorobenzamide derivatives as store-operated calcium channel (SOC) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

physical and chemical properties of 2,6-Difluorobenzamide-d3

This technical guide provides a comprehensive overview of the physical and chemical properties, experimental protocols, and biological relevance of 2,6-Difluorobenzamide-d3. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Introduction

This compound is the deuterated form of 2,6-Difluorobenzamide (B103285). Stable isotope-labeled compounds such as this are crucial tools in quantitative analysis and metabolic studies. The deuterium (B1214612) labels provide a distinct mass spectrometric signature, allowing for its use as an internal standard in bioanalytical assays. The non-deuterated form, 2,6-Difluorobenzamide, is recognized as a significant metabolite of several pesticides, including diflubenzuron (B1670561), and is a key structural motif in the development of FtsZ inhibitors, which are a promising class of antibacterial agents.[1][2][3] The presence of two fluorine atoms on the benzene (B151609) ring enhances its lipophilicity and influences its biological activity.[4]

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized below. Data for the non-deuterated analogue is provided for comparison where specific data for the deuterated compound is not available.

Physical Properties

| Property | Value | Source |

| Appearance | White to off-white powder/solid | [5][6] |

| Melting Point | 145-148 °C (for non-deuterated) | [6][7][8][9] |

| Boiling Point | 284 °C (for non-deuterated) | [5] |

| Solubility | Soluble in ethanol.[8] Low solubility in water.[4] | [4][8] |

Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₇D₃H₂F₂NO | [10] |

| Molecular Weight | 160.136 g/mol | [10] |

| Accurate Mass | 160.053 | [10] |

| CAS Number | Not available (Alternate for non-deuterated: 18063-03-1) | [11] |

| InChI | InChI=1S/C7H5F2NO/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3H,(H2,10,11)/i1D,2D,3D | [10] |

| InChIKey | AVRQBXVUUXHRMY-UHFFFAOYSA-N | [4][8][9][12][13][14][15] |

| Canonical SMILES | [2H]c1c([2H])c(F)c(C(=O)N)c(F)c1[2H] | [10] |

| IUPAC Name | 3,4,5-trideuterio-2,6-difluorobenzamide | [10] |

Experimental Protocols

Synthesis of 2,6-Difluorobenzamide

A common method for the synthesis of 2,6-Difluorobenzamide involves the hydrolysis of 2,6-difluorobenzonitrile (B137791).[14][16] For the synthesis of the d3 analogue, a deuterated starting material would be required.

Reaction: Hydrolysis of 2,6-difluorobenzonitrile using hydrogen peroxide and a base catalyst.[17]

Procedure:

-

2,6-difluorobenzonitrile is placed in a reaction vessel equipped with a stirrer, thermometer, and reflux condenser.

-

A solution of sodium hydroxide (B78521) is added.

-

The mixture is heated to approximately 50°C.

-

30 wt% hydrogen peroxide is added dropwise over a period of 3 hours while maintaining the temperature.

-

The reaction is allowed to proceed for an additional 2 hours.

-

After completion, the mixture is cooled to 25°C.

-

The pH is neutralized to ~7.0 using 10 wt% hydrochloric acid.

-

The mixture is stirred for 1.5 hours.

-

The resulting solid product is collected by suction filtration, washed with water, and dried.[16]

Caption: Synthesis workflow for 2,6-Difluorobenzamide.

Analytical Methods

High-Performance Liquid Chromatography (HPLC): 2,6-Difluorobenzamide, as a metabolite of diflubenzuron, can be quantified using an HPLC method with diode-array detection.[1]

-

Mobile Phase: A gradient of acetonitrile (B52724) and water.

-

Stationary Phase: C18 reverse-phase column.

-

Detection: UV detection at an appropriate wavelength.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a suitable technique for the identification and quantification of 2,6-Difluorobenzamide. The NIST Mass Spectrometry Data Center provides reference mass spectra for the non-deuterated compound.[12]

-

Ionization: Electron Ionization (EI).

-

Key m/z peaks: 157 (M+), 141, 113.[12]

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used for structural confirmation. The chemical shifts will be influenced by the solvent used.[18]

-

¹H NMR: The proton signals of the aromatic ring will be observed.

-

¹³C NMR: The carbon signals of the benzene ring and the carbonyl group will be present.

Caption: General analytical workflow.

Applications and Biological Relevance

Metabolic Studies: 2,6-Difluorobenzamide is a major metabolite of the insecticide diflubenzuron.[1][3] The deuterated form, this compound, is an ideal internal standard for pharmacokinetic and metabolic studies of diflubenzuron and related compounds.

FtsZ Inhibition: The 2,6-difluorobenzamide motif is a critical component of a class of antibacterial compounds that target the FtsZ protein.[2] FtsZ is a prokaryotic homolog of tubulin and is essential for bacterial cell division. Inhibition of FtsZ leads to filamentation and ultimately cell death. The fluorine atoms are thought to play a role in maintaining a conformation of the molecule that is favorable for binding to the allosteric site of FtsZ.[2]

Caption: FtsZ inhibition by 2,6-difluorobenzamide analogues.

Safety and Handling

Hazard Statements:

-

Causes skin irritation (H315).[19]

-

Causes serious eye irritation (H319).[19]

-

Harmful if inhaled (H332).[19]

-

May cause respiratory irritation (H335).[19]

Precautionary Statements:

-

Avoid breathing dust.[19]

-

Wear protective gloves, eye protection, and face protection.

-

Use in a well-ventilated area.[19]

-

IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[19]

-

IF ON SKIN: Wash with plenty of water.

Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong bases and strong oxidizing agents.[5] Keep the container tightly closed.[5] It is stable under recommended storage conditions.[5][19]

References

- 1. 2,6-二氟苯甲酰胺 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. Importance of the 2,6-Difluorobenzamide Motif for FtsZ Allosteric Inhibition: Insights from Conformational Analysis, Molecular Docking and Structural Modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. CAS 18063-03-1: 2,6-Difluorobenzamide | CymitQuimica [cymitquimica.com]

- 5. 2,6-Difluorobenzamide(18063-03-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 6. Shiva Pharmachem Ltd. [shivapharmachem.com]

- 7. 2,6-Difluorobenzamide | CAS#:18063-03-1 | Chemsrc [chemsrc.com]

- 8. 2,6-Difluorobenzamide 97 18063-03-1 [sigmaaldrich.com]

- 9. CAS Common Chemistry [commonchemistry.cas.org]

- 10. This compound | LGC Standards [lgcstandards.com]

- 11. This compound | LGC Standards [lgcstandards.com]

- 12. 2,6-Difluorobenzamide | C7H5F2NO | CID 87439 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 2,6-Difluorobenzamide(18063-03-1) 1H NMR spectrum [chemicalbook.com]

- 14. 2,6-Difluorobenzamide | 18063-03-1 [amp.chemicalbook.com]

- 15. 2,6-Difluorobenzamide [webbook.nist.gov]

- 16. 2,6-Difluorobenzamide synthesis - chemicalbook [chemicalbook.com]

- 17. CN101462980B - Industrial production method of 2,6-difluorobenzamide - Google Patents [patents.google.com]

- 18. chem.washington.edu [chem.washington.edu]

- 19. cdhfinechemical.com [cdhfinechemical.com]

Navigating the Acquisition and Analysis of 2,6-Difluorobenzamide-d3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Commercial Availability: A Focus on Custom Synthesis

Our extensive research indicates that 2,6-Difluorobenzamide-d3 is not a standard catalog product from major chemical suppliers. The specific isomer of interest for use as an internal standard is often 2,6-difluorobenzamide-3,4,5-d3, a detail gleaned from its association with the deuterated form of the insecticide Hexaflumuron.

While direct commercial listings are scarce, several companies specializing in isotopically labeled compounds and custom synthesis are potential sources for obtaining this compound. Researchers are advised to contact these suppliers directly to inquire about custom synthesis, pricing, and lead times.

Potential Custom Synthesis Providers:

| Supplier | Service Highlights | Contact Information |

| Toronto Research Chemicals (TRC) | Specializes in the custom synthesis of complex organic chemicals, including a wide range of stable isotope-labeled compounds.[1] They have a strong track record in producing high-quality research chemicals.[2] | Inquiries for custom synthesis can be made through their official website. |

| CymitQuimica | Lists "this compound" as a "Controlled Product," suggesting it is available via special order or custom synthesis rather than as a standard stock item. | Contact details and inquiry forms are available on the CymitQuimica website. |

| Clearsynth | Offers "Hexaflumuron-D3," which lists "2,6-difluorobenzamide-3,4,5-d3" as a synonym, indicating their capability in synthesizing this specific deuterated moiety. They may be contacted for the synthesis of the standalone compound. | Direct inquiries can be made through the Clearsynth website. |

Experimental Protocols: Synthesis and Quality Control

The synthesis and quality control of this compound require specialized expertise in isotopic labeling and analytical chemistry. The following sections outline plausible experimental methodologies based on established chemical principles for deuteration and compound characterization.

Proposed Synthesis of this compound

The synthesis of this compound, specifically 2,6-difluorobenzamide-3,4,5-d3, would likely proceed through a multi-step process starting from a deuterated precursor or by performing a hydrogen-deuterium exchange reaction on a suitable intermediate. A plausible synthetic workflow is outlined below.

Synthesis Workflow for this compound

Caption: A potential synthetic pathway for this compound.

Detailed Methodologies:

-

Preparation of a Deuterated Precursor: A common strategy involves starting with a readily available deuterated building block, such as Benzene-d6.

-

Introduction of Functional Groups: The deuterated benzene (B151609) ring would then undergo a series of reactions to introduce the necessary functional groups. This could involve electrophilic aromatic substitution reactions like bromination and nitration, followed by reduction of the nitro group to an amine.

-

Formation of the Benzonitrile: The amino group can be converted to a nitrile group via a Sandmeyer reaction.

-

Hydrolysis to the Amide: The final step would be the controlled hydrolysis of the deuterated 2,6-difluorobenzonitrile (B137791) to yield this compound. This can be achieved using methods such as hydrogen peroxide in an alkaline solution.[3][4]

An alternative approach involves the direct hydrogen-deuterium exchange on 2,6-difluorobenzamide (B103285) or a suitable precursor. This is often achieved using a catalyst, such as a noble metal (e.g., platinum), in the presence of a deuterium (B1214612) source like heavy water (D₂O) or deuterium gas (D₂) under elevated temperature and pressure.[5] Acid-catalyzed exchange using deuterated acids like deuterated trifluoroacetic acid is also a viable method for aromatic amines and amides.[6]

Quality Control and Characterization

Rigorous quality control is essential to ensure the identity, purity, and isotopic enrichment of the synthesized this compound. A combination of analytical techniques is employed for this purpose.

Quality Control Workflow

Caption: A typical workflow for the quality control of this compound.

Key Analytical Techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: To confirm the absence of protons at the deuterated positions and to verify the structure of the rest of the molecule.

-

²H NMR (Deuterium NMR): To confirm the presence and location of the deuterium atoms.

-

¹³C NMR and ¹⁹F NMR: To further confirm the overall structure of the compound.

-

-

Mass Spectrometry (MS):

-

High-Resolution Mass Spectrometry (HRMS): To determine the accurate mass of the molecule, which will be higher than the non-deuterated analog due to the presence of deuterium. This confirms the incorporation of the desired number of deuterium atoms.

-

-

High-Performance Liquid Chromatography (HPLC):

-

To assess the chemical purity of the compound by separating it from any non-deuterated starting material or other impurities. A purity of ≥98% is typically required for use as an internal standard.

-

-

Isotopic Enrichment Calculation:

-

The isotopic enrichment is a critical parameter and is determined from the mass spectrometry data. It represents the percentage of the isotopically labeled species in the total amount of the compound.[7] The data from mass spectrometry is used to calculate the mole fraction of the deuterated isotope.[7] Specialized software or established calculation methods are used for this purpose.[8][9]

-

References

- 1. Toronto Research Chemicals (TRC) – Genetika Science [ptgenetika.com]

- 2. Toronto Research Chemicals (TRC) products | Bio-Connect [bio-connect.nl]

- 3. 2,6-Difluorobenzamide synthesis - chemicalbook [chemicalbook.com]

- 4. CN101462980B - Industrial production method of 2,6-difluorobenzamide - Google Patents [patents.google.com]

- 5. tn-sanso.co.jp [tn-sanso.co.jp]

- 6. researchgate.net [researchgate.net]

- 7. isotope.com [isotope.com]

- 8. Isotope Enrichment Calculator | NIST [nist.gov]

- 9. GitHub - meijaj/isotopic-enrichment-calculator: Isotopic enrichment calculator from mass spectra [github.com]

An In-depth Technical Guide to the Safety and Handling of 2,6-Difluorobenzamide-d3

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 2,6-Difluorobenzamide-d3. The information presented is primarily based on the non-deuterated analogue, 2,6-Difluorobenzamide (B103285), as the safety and handling protocols for isotopically labeled compounds are generally equivalent.

Chemical and Physical Properties

2,6-Difluorobenzamide is a white to yellowish crystalline powder.[1][2] It is a key intermediate in the synthesis of benzoylurea (B1208200) insecticides and can also be used in the development of pharmaceuticals and liquid crystal materials.[1][2] The deuterated form, this compound, is expected to have nearly identical physical and chemical properties, with a slight increase in molecular weight.

| Property | Value | Source(s) |

| Molecular Formula | C7H2D3F2NO | - |

| Molecular Weight | 160.14 g/mol | Calculated |

| CAS Number | 18063-03-1 (for non-deuterated) | [3] |

| Appearance | White to yellowish powder/crystal | [1][2] |

| Melting Point | 145-148 °C | [4] |

| Boiling Point | 187.7±30.0 °C at 760 mmHg | [4] |

| Density | 1.3±0.1 g/cm³ | [4] |

| Solubility | Insoluble in water.[2] Soluble in ethanol (B145695) (5%). | [2] |

| LogP | 0.58 | [4] |

Safety and Hazard Information

2,6-Difluorobenzamide is classified as a hazardous substance. Appropriate safety precautions must be taken at all times.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled.[5] |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[3][6] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[5][7] |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation.[5][7] |

| Specific target organ toxicity (single exposure) | Category 3 | H335: May cause respiratory irritation.[5][7] |

Key precautionary statements include:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5][8]

-

P270: Do not eat, drink or smoke when using this product.[6][9]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[7][8]

-

P301+P312/P317: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[6] Get medical help.[9]

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[7][8]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5][7][8]

-

P405: Store locked up.[8]

-

P501: Dispose of contents/container to an approved waste disposal plant.[7][9]

Toxicological Data

The toxicological data for 2,6-Difluorobenzamide is summarized below.

| Test | Species | Route | Value |

| LD50 | Rat (male) | Oral | 2576 mg/kg bw |

| LC50 | Oncorhynchus mykiss (Rainbow trout) | - | > 100 mg/L (96 h) |

| EC50 | Daphnia magna (Water flea) | - | > 100 mg/L (48 h) |

| EC50 | Pseudokirchneriella subcapitata (Green algae) | - | > 100 mg/L (72 h) |

Experimental Protocols and Workflows

Specific experimental protocols for this compound will be application-dependent. Below are generalized workflows for handling and synthesis.

It is crucial to follow a structured workflow to ensure safety when handling chemical reagents like this compound.

Caption: General laboratory safety workflow for handling hazardous chemicals.

2,6-Difluorobenzamide can be synthesized via the hydrolysis of 2,6-difluorobenzonitrile (B137791).[1]

Procedure:

-

Slowly add 100 g (0.72 mol) of 2,6-difluorobenzonitrile to a solution of 240 g of concentrated sulfuric acid and 24 ml of water at room temperature.[1]

-

Stir the reaction mixture at 80°C to 85°C for 12 hours.[1]

-

After the reaction is complete, slowly pour the mixture into 1.2 kg of ice water and stir for 30 minutes.[1]

-

Filter the resulting crystals.[1]

-

Wash the crystals with distilled water until neutral.[1]

-

Dry the final product under vacuum at 85°C.[1]

Caption: Workflow for the synthesis of 2,6-Difluorobenzamide.

Detailed Handling and Storage Procedures

Use this material only in a chemical fume hood or other well-ventilated area.[7] Ensure appropriate exhaust ventilation is in place where dust is formed.[5][8]

-

Eye/Face Protection: Wear safety glasses with side-shields conforming to EN166 or NIOSH-approved safety goggles.[5][8][9]

-

Skin Protection: Handle with chemical-resistant gloves (e.g., nitrile rubber).[8] Dispose of contaminated gloves after use.[5][8] Wear a protective suit to prevent skin contact.[5]

-

Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator with appropriate cartridges (e.g., P95 or P1).[5][9]

-

Hygiene Measures: Wash hands thoroughly before breaks and at the end of the workday.[5][8] Do not eat, drink, or smoke when using this product.[6][9]

Keep containers tightly closed in a dry, cool, and well-ventilated place.[7][8] Store locked up.[7][8]

-

Incompatible Materials: Strong oxidizing agents, strong bases.[7]

Emergency and First-Aid Measures

-

Inhalation: If inhaled, move the person into fresh air.[7][8] If breathing is difficult, give oxygen. Consult a physician if you feel unwell.[7]

-

Skin Contact: In case of skin contact, wash off with plenty of soap and water.[7] If skin irritation occurs, get medical advice/attention.[7] Remove and wash contaminated clothing before reuse.[7]

-

Eye Contact: Rinse cautiously with water for several minutes.[7][8] Remove contact lenses, if present and easy to do.[7][8] Continue rinsing. If eye irritation persists, get medical advice/attention.[7]

-

Ingestion: Rinse mouth with water.[6][9] Do not induce vomiting.[9] Never give anything by mouth to an unconscious person.[9] Call a POISON CENTER or doctor immediately.[9]

Fire-Fighting and Accidental Release Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5][8][9]

-

Hazardous Combustion Products: Carbon oxides, Nitrogen oxides (NOx), Hydrogen fluoride.[5][8]

-

Special Protective Equipment: Wear a self-contained breathing apparatus for firefighting if necessary.[5][8][9]

-

Personal Precautions: Use personal protective equipment.[5][8] Avoid dust formation and breathing vapors, mist, or gas.[5][8] Evacuate personnel to safe areas.[5][8]

-

Environmental Precautions: Prevent product from entering drains.[5][8]

-

Containment and Cleanup: Pick up and arrange disposal without creating dust.[5][8] Sweep up and shovel the material into a suitable, closed container for disposal.[5][8]

Caption: Logical relationship between hazard identification and control measures.

Disposal Considerations

Dispose of this material and its container at an approved waste disposal plant.[7] Offer surplus and non-recyclable solutions to a licensed disposal company.[8] Dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[8]

References

- 1. 2,6-Difluorobenzamide | 18063-03-1 [chemicalbook.com]

- 2. 2,6-difluorobenzamide [changfengchem.com]

- 3. 2,6-Difluorobenzamide | C7H5F2NO | CID 87439 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2,6-Difluorobenzamide | CAS#:18063-03-1 | Chemsrc [chemsrc.com]

- 5. cdhfinechemical.com [cdhfinechemical.com]

- 6. Page loading... [wap.guidechem.com]

- 7. fishersci.com [fishersci.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. echemi.com [echemi.com]

The Kinetic Advantage: A Technical Guide to the Applications of Deuterated 2,6-Difluorobenzamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide explores the potential applications and strategic advantages of utilizing a deuterated form of 2,6-difluorobenzamide (B103285). By leveraging the kinetic isotope effect, deuteration of this versatile scaffold presents a compelling strategy to enhance its pharmacokinetic properties, leading to improved efficacy and safety profiles in its established roles as a bacterial FtsZ inhibitor and a store-operated calcium channel (SOC) modulator. This document provides a comprehensive overview of the underlying principles, proposed experimental validation, and potential therapeutic impact of deuterated 2,6-difluorobenzamide.

Introduction: The Power of Deuteration in Drug Discovery

Deuterium (B1214612), a stable, non-radioactive isotope of hydrogen, possesses an additional neutron, which doubles its mass. This seemingly subtle difference can have profound effects on the chemical and biological properties of a molecule. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This increased bond strength leads to a phenomenon known as the kinetic isotope effect (KIE) , where the rate of a chemical reaction involving the cleavage of a C-D bond is significantly slower than that of a C-H bond.[1][2][3]

In drug development, this effect is strategically employed to protect metabolically susceptible sites within a drug molecule from enzymatic degradation, primarily by cytochrome P450 (CYP) enzymes.[1][4] By replacing hydrogen atoms with deuterium at these sites, the metabolic rate can be reduced, leading to several potential advantages:

-

Improved Pharmacokinetic Profile: A longer drug half-life, reduced clearance, and increased overall drug exposure (AUC).[2][5][6]

-

Enhanced Efficacy: Sustained therapeutic concentrations can lead to improved pharmacological effects.

-

Reduced Dosing Frequency: A longer half-life may allow for less frequent administration, improving patient compliance.[3]

-

Improved Safety Profile: Reduced formation of potentially reactive or toxic metabolites and potentially lower required doses.[5][6]

-

Reduced Food Effect: More consistent absorption and bioavailability.

The successful application of this strategy is exemplified by FDA-approved deuterated drugs like Austedo® (deutetrabenazine) and Deucravacitinib, which have demonstrated tangible clinical benefits over their non-deuterated counterparts.[7][8][9]

2,6-Difluorobenzamide: A Promising Scaffold

2,6-Difluorobenzamide is a versatile chemical moiety that has garnered significant interest in medicinal chemistry. Its rigid, conformationally restrained structure, conferred by the ortho-fluorine substituents, makes it an attractive scaffold for designing targeted inhibitors.[10] Two key areas where 2,6-difluorobenzamide derivatives have shown significant promise are:

-

Inhibition of Bacterial FtsZ: Filamentous temperature-sensitive protein Z (FtsZ) is a crucial protein in bacterial cell division, making it an attractive target for novel antibiotics.[10] Derivatives of 2,6-difluorobenzamide have been identified as potent allosteric inhibitors of FtsZ, demonstrating activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).[10][11][12]

-

Modulation of Store-Operated Calcium Channels (SOCs): SOCs, particularly the Orai1 channel, play a vital role in calcium signaling and have been implicated in the progression of diseases like colorectal cancer. Certain 2,6-difluorobenzamide derivatives have been shown to inhibit SOCs, suggesting their potential as anticancer agents.

Given the therapeutic potential of 2,6-difluorobenzamide-based compounds, enhancing their metabolic stability through deuteration is a logical and promising next step in their development.

Proposed Application: Deuterated 2,6-Difluorobenzamide for Enhanced Therapeutic Potential

The primary rationale for developing a deuterated version of 2,6-difluorobenzamide is to improve its metabolic stability and, consequently, its pharmacokinetic and pharmacodynamic properties. The sites for deuteration would be strategically chosen at positions identified as susceptible to metabolic modification in preclinical studies of the non-deuterated parent compound.

Hypothetical Pharmacokinetic Data Comparison

The following table summarizes the anticipated improvements in the pharmacokinetic profile of a deuterated 2,6-difluorobenzamide derivative compared to its non-deuterated analog.

| Pharmacokinetic Parameter | Non-Deuterated 2,6-Difluorobenzamide | Deuterated 2,6-Difluorobenzamide | Anticipated Fold Improvement |

| Half-Life (t½) | 4 hours | 10 hours | 2.5x |

| Clearance (CL) | 1.5 L/h/kg | 0.6 L/h/kg | 2.5x |

| Area Under the Curve (AUC) | 2000 ng·h/mL | 5000 ng·h/mL | 2.5x |

| Maximum Concentration (Cmax) | 500 ng/mL | 600 ng/mL | 1.2x |

| Oral Bioavailability (F%) | 30% | 45% | 1.5x |

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual values would need to be determined through rigorous experimental investigation.

Experimental Protocols for Validation

To validate the hypothesized benefits of deuterated 2,6-difluorobenzamide, a series of well-defined experiments are necessary.

Synthesis of Deuterated 2,6-Difluorobenzamide

The synthesis of deuterated 2,6-difluorobenzamide would involve the use of deuterated starting materials or reagents. A common approach is the hydrolysis of a deuterated 2,6-difluorobenzonitrile (B137791) precursor. The synthesis would be confirmed by mass spectrometry and NMR spectroscopy to ensure the incorporation and location of deuterium atoms.

In Vitro Metabolic Stability Assay

Objective: To compare the metabolic stability of deuterated and non-deuterated 2,6-difluorobenzamide in liver microsomes.

Methodology:

-

Incubation: Incubate the test compounds (deuterated and non-deuterated 2,6-difluorobenzamide) with human liver microsomes in the presence of NADPH.

-

Time Points: Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Quenching: Stop the reaction by adding a quenching solution (e.g., acetonitrile).

-

Analysis: Analyze the remaining parent compound concentration at each time point using LC-MS/MS.

-

Data Analysis: Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) for each compound.

Pharmacokinetic Study in Rodents

Objective: To determine and compare the pharmacokinetic profiles of deuterated and non-deuterated 2,6-difluorobenzamide in a rodent model (e.g., rats or mice).

Methodology:

-

Dosing: Administer a single dose of the test compounds intravenously (IV) and orally (PO) to different groups of animals.

-

Blood Sampling: Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours post-dose).

-

Plasma Preparation: Process the blood samples to obtain plasma.

-

Bioanalysis: Quantify the concentration of the parent drug in plasma samples using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters (t½, CL, AUC, Cmax, Tmax, F%) using appropriate software (e.g., WinNonlin).

Visualizing the Concepts

The Kinetic Isotope Effect in Metabolism

Caption: The Kinetic Isotope Effect slows the metabolism of a deuterated drug.

Experimental Workflow for Pharmacokinetic Evaluation

Caption: Workflow for the preclinical evaluation of deuterated 2,6-difluorobenzamide.

Conclusion

The strategic application of deuterium substitution to the 2,6-difluorobenzamide scaffold represents a promising avenue for the development of improved therapeutics. By mitigating metabolic liabilities, deuteration has the potential to unlock the full therapeutic value of this important class of compounds, leading to more effective and safer treatments for bacterial infections and certain types of cancer. The experimental framework outlined in this guide provides a clear path for the validation and advancement of deuterated 2,6-difluorobenzamide derivatives.

References

- 1. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Deuterated drug - Wikipedia [en.wikipedia.org]

- 3. Deuterium: Slowing Metabolism One C–H Bond At A Time - Ingenza [ingenza.com]

- 4. Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs | PLOS One [journals.plos.org]

- 5. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. The First Approved “Deuterated” Drug: A Short Review of the Concept [scirp.org]

- 9. medium.com [medium.com]

- 10. Importance of the 2,6-Difluorobenzamide Motif for FtsZ Allosteric Inhibition: Insights from Conformational Analysis, Molecular Docking and Structural Modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Design, synthesis and biological activity evaluation of novel 2,6-difluorobenzamide derivatives through FtsZ inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Use of 2,6-Difluorobenzamide-d3 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing 2,6-Difluorobenzamide-d3 as an internal standard in quantitative analytical methods, particularly for the analysis of 2,6-Difluorobenzamide and structurally related compounds. The protocols detailed below are intended to serve as a robust starting point for method development and validation in research, clinical, and quality control laboratories.

Introduction

2,6-Difluorobenzamide is a key metabolite of several benzoylurea (B1208200) insecticides, such as diflubenzuron (B1670561) and teflubenzuron.[1] Its detection and quantification in various matrices, including environmental samples, agricultural products, and biological fluids, are crucial for monitoring pesticide residues, studying metabolic pathways, and assessing potential toxicological impacts.

The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative analysis by mass spectrometry (MS). The near-identical physicochemical properties of the deuterated standard to the native analyte ensure that it behaves similarly during sample preparation, chromatography, and ionization. This co-elution and co-ionization allow for the correction of variations in sample extraction, matrix effects, and instrument response, leading to highly accurate and precise quantification.

These application notes detail the use of this compound in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, providing protocols for sample preparation and analysis.

Quantitative Data Summary

The following tables summarize the expected performance characteristics of an LC-MS/MS method for the analysis of 2,6-Difluorobenzamide using this compound as an internal standard. These values are typical and may vary depending on the specific instrumentation, matrix, and validation protocol.

Table 1: LC-MS/MS Method Performance Characteristics

| Parameter | Typical Value |

| Linearity (r²) | ≥ 0.995 |

| Limit of Detection (LOD) | 0.01 - 0.1 ng/mL |

| Limit of Quantitation (LOQ) | 0.05 - 0.5 ng/mL |

| Accuracy (% Recovery) | 85 - 115% |

| Precision (% RSD) | < 15% |

Table 2: Multiple Reaction Monitoring (MRM) Transitions (Hypothetical)

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| 2,6-Difluorobenzamide | To be determined | To be determined | To be optimized |

| This compound | To be determined | To be determined | To be optimized |

Experimental Protocols

Materials and Reagents

-

2,6-Difluorobenzamide analytical standard

-

This compound internal standard

-

LC-MS grade acetonitrile (B52724), methanol (B129727), and water

-

Formic acid (≥98%)

-

Ammonium formate

-

Solid Phase Extraction (SPE) cartridges (e.g., C18, 500 mg, 6 mL)

-

QuEChERS extraction salts and cleanup tubes

Sample Preparation Protocols

The choice of sample preparation method will depend on the matrix being analyzed. Below are two common protocols for environmental and biological samples.

3.2.1. Protocol 1: Solid Phase Extraction (SPE) for Water Samples

This protocol is suitable for the extraction of 2,6-Difluorobenzamide from water samples.

-

Sample Pre-treatment: Filter the water sample through a 0.45 µm filter.

-

Spiking: To 100 mL of the filtered water sample, add a known amount of this compound internal standard solution.

-

SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of LC-MS grade water.

-

Sample Loading: Load the spiked water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

-

Washing: Wash the cartridge with 5 mL of 5% methanol in water to remove polar interferences.

-

Drying: Dry the cartridge under a gentle stream of nitrogen or by vacuum for 10-15 minutes.

-

Elution: Elute the analyte and internal standard with 5 mL of acetonitrile.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase.

-

Analysis: Vortex the reconstituted sample and transfer it to an autosampler vial for LC-MS/MS analysis.

3.2.2. Protocol 2: QuEChERS for Food and Soil Samples

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely used for the extraction of pesticide residues from complex matrices.

-

Sample Homogenization: Homogenize 10 g of the sample (e.g., fruit, vegetable, or soil).

-

Spiking: Add a known amount of this compound internal standard solution to the homogenized sample.

-

Extraction:

-

Add 10 mL of acetonitrile to the sample in a 50 mL centrifuge tube.

-

Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).

-

Shake vigorously for 1 minute.

-

Centrifuge at ≥3000 x g for 5 minutes.

-

-

Dispersive SPE Cleanup:

-

Take an aliquot of the supernatant (acetonitrile layer).

-

Transfer it to a dispersive SPE cleanup tube containing primary secondary amine (PSA) sorbent and magnesium sulfate.

-

Vortex for 30 seconds.

-

Centrifuge at ≥3000 x g for 5 minutes.

-

-

Evaporation and Reconstitution: Take an aliquot of the cleaned extract, evaporate to dryness under a gentle stream of nitrogen, and reconstitute in the initial mobile phase.

-

Analysis: Transfer the final extract to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis Protocol

3.3.1. Liquid Chromatography (LC) Conditions

-

Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient:

-

0-1 min: 10% B

-

1-8 min: Linear gradient to 95% B

-

8-10 min: Hold at 95% B

-

10.1-12 min: Return to 10% B and equilibrate

-

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

3.3.2. Tandem Mass Spectrometry (MS/MS) Conditions

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

Source Parameters:

-

Capillary Voltage: To be optimized

-

Source Temperature: To be optimized

-

Desolvation Gas Flow: To be optimized

-

-

MRM Transitions: As determined in the method development phase (see Table 2).

Visualizations

References

Application Note: High-Throughput Quantification of 2,6-Difluorobenzamide in Environmental Water Samples using LC-MS/MS with a Deuterated Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 2,6-difluorobenzamide (B103285), a primary metabolite of the insecticide diflubenzuron, in environmental water samples. To ensure the highest level of accuracy and precision, this method employs a stable isotope-labeled internal standard, 2,6-difluorobenzamide-d3. The use of a deuterated internal standard is the gold standard in quantitative mass spectrometry, as it effectively compensates for variability in sample preparation and matrix effects.[1][2] This document provides a comprehensive protocol, including sample preparation, chromatographic conditions, and mass spectrometric parameters, along with illustrative data demonstrating the method's performance.

Introduction

2,6-Difluorobenzamide is a key intermediate in the synthesis of benzoylurea (B1208200) insecticides and a major metabolite of diflubenzuron.[3][4] Its presence in environmental water sources is a potential indicator of pesticide contamination. Accurate and reliable quantification of this compound is crucial for environmental monitoring and toxicological studies.

Isotope dilution mass spectrometry (IDMS) is a powerful technique for precise quantification.[2] By introducing a known quantity of a stable isotope-labeled version of the analyte (in this case, this compound) at the beginning of the sample preparation process, any analyte loss during extraction and analysis can be accurately accounted for.[2] The deuterated standard co-elutes with the native analyte and exhibits nearly identical ionization behavior, thus correcting for matrix-induced signal suppression or enhancement.[1] This approach significantly improves method reproducibility and accuracy, making it compliant with regulatory guidelines from bodies like the FDA and EMA.[1]

This application note presents a complete workflow for the analysis of 2,6-difluorobenzamide in water samples, leveraging the benefits of its corresponding deuterated internal standard, this compound.

Physicochemical Properties

| Property | Value |

| Chemical Name | 2,6-Difluorobenzamide |

| CAS Number | 18063-03-1[3][4][5][6][7] |

| Molecular Formula | C₇H₅F₂NO[5] |

| Molecular Weight | 157.12 g/mol [4][5][6] |

| Melting Point | 145-148 °C[3][4][5] |

| Solubility | Insoluble in water[3][6], soluble in ethanol[3][4] |

| Appearance | White to off-white crystalline solid[3][6] |

| Property | Value |

| Chemical Name | This compound |

| Molecular Formula | C₇H₂D₃F₂NO |

| Molecular Weight | 160.14 g/mol |

| Comments | Deuterated internal standard. The three deuterium (B1214612) atoms are typically on the aromatic ring. |

Experimental Protocol

Materials and Reagents

-

2,6-Difluorobenzamide (analytical standard, >98% purity)

-

This compound (internal standard, isotopic purity >98%)

-

Acetonitrile (B52724) (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system capable of binary gradient elution.

-

Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Standard Solution Preparation

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of 2,6-difluorobenzamide and this compound in 10 mL of methanol, respectively.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the 2,6-difluorobenzamide stock solution with a 50:50 mixture of acetonitrile and water to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.

-

Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with a 50:50 mixture of acetonitrile and water.

Sample Preparation

-

Collect 100 mL of the water sample.

-

Add 100 µL of the 100 ng/mL internal standard working solution to the sample.

-

Perform solid-phase extraction (SPE) to concentrate the analyte and remove interfering matrix components.

-

Elute the analyte and internal standard from the SPE cartridge with acetonitrile.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 1 mL of the initial mobile phase.

LC-MS/MS Method

Liquid Chromatography Conditions:

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | 10% B to 90% B over 5 minutes, hold for 2 minutes, then return to initial conditions |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40 °C |

Mass Spectrometry Conditions:

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150 °C |

| Desolvation Temperature | 400 °C |

| Gas Flow | 800 L/hr |

| Collision Gas | Argon |

Multiple Reaction Monitoring (MRM) Transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Collision Energy (eV) |

| 2,6-Difluorobenzamide | 158.0 | 141.0 | 0.1 | 15 |

| This compound | 161.0 | 144.0 | 0.1 | 15 |

Data Presentation

Calibration Curve

| Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Area Ratio (Analyte/IS) |

| 1 | 1,250 | 50,000 | 0.025 |

| 5 | 6,300 | 51,000 | 0.124 |

| 10 | 12,800 | 50,500 | 0.253 |

| 50 | 64,500 | 49,800 | 1.295 |

| 100 | 130,000 | 50,200 | 2.590 |

| 500 | 655,000 | 49,500 | 13.232 |

| 1000 | 1,310,000 | 50,100 | 26.148 |

| Linearity (r²) | \multicolumn{3}{c | }{> 0.995} |

Method Validation Data

| Parameter | Result |

| Limit of Detection (LOD) | 0.5 ng/mL |

| Limit of Quantification (LOQ) | 1.0 ng/mL |

| Accuracy (% Recovery) | 95.2% - 104.5% |

| Precision (% RSD) | < 5% |

| Matrix Effect | Minimal (< 10% suppression/enhancement) |

Visualization

References

- 1. resolvemass.ca [resolvemass.ca]

- 2. benchchem.com [benchchem.com]

- 3. 2,6-Difluorobenzamide | 18063-03-1 [chemicalbook.com]

- 4. 2,6-二氟苯甲酰胺 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 2,6-Difluorobenzamide | CAS#:18063-03-1 | Chemsrc [chemsrc.com]

- 6. 2,6-difluorobenzamide [changfengchem.com]

- 7. 2,6-Difluorobenzamide 18063-03-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

Application Notes and Protocols for the Sample Preparation of 2,6-Difluorobenzamide-d3

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the sample preparation of 2,6-Difluorobenzamide-d3, a deuterated internal standard commonly used in the quantitative analysis of its non-labeled counterpart, a metabolite of the insecticide diflubenzuron.[1] The following sections outline validated and widely accepted sample preparation techniques, including QuEChERS, Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE), suitable for various matrices such as food, water, and biological fluids.

The Role of this compound as an Internal Standard

In quantitative mass spectrometry, particularly LC-MS/MS, stable isotope-labeled internal standards like this compound are the gold standard for achieving high accuracy and precision.[2][3] These standards are chemically identical to the analyte of interest but have a different mass due to the isotopic substitution. This property allows them to co-elute with the analyte and experience similar ionization suppression or enhancement effects from the sample matrix.[4] By calculating the ratio of the analyte signal to the internal standard signal, variations introduced during sample preparation and analysis can be effectively normalized, leading to more reliable and accurate quantification.[2]

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method for Food Matrices

The QuEChERS method is a streamlined and efficient approach for the extraction of pesticide residues from a wide variety of food matrices.[5][6] It involves an initial extraction with acetonitrile (B52724) followed by a cleanup step using dispersive solid-phase extraction (d-SPE).

Application Note: QuEChERS for this compound in Fruit and Vegetable Samples

This protocol is designed for the extraction and cleanup of this compound from high-moisture food samples such as fruits and vegetables, prior to LC-MS/MS analysis. The use of a deuterated internal standard at the beginning of the extraction process is crucial for compensating for any analyte loss during the procedure.

Experimental Protocol: QuEChERS

1. Sample Homogenization and Extraction: a. Homogenize 10-15 g of the sample (e.g., apple, spinach)[7]. b. Transfer the homogenized sample to a 50 mL centrifuge tube. c. Add the appropriate volume of this compound internal standard solution. d. Add 10-15 mL of acetonitrile (ACN)[8]. e. Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate)[5]. f. Vigorously shake the tube for 1 minute to ensure thorough mixing. g. Centrifuge at ≥3000 x g for 5 minutes.

2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup: a. Transfer an aliquot of the ACN supernatant to a 2 mL or 15 mL d-SPE tube containing a mixture of primary secondary amine (PSA) sorbent and anhydrous MgSO₄. For matrices with pigments, graphitized carbon black (GCB) may be included. b. Vigorously shake for 30 seconds. c. Centrifuge at a high speed for 2-5 minutes.

3. Final Extract Preparation: a. Take an aliquot of the cleaned supernatant. b. The extract can be directly analyzed by LC-MS/MS or may be evaporated and reconstituted in a suitable solvent if concentration is needed.

Quantitative Data: QuEChERS

The following table summarizes representative recovery and precision data for benzamide (B126) pesticides in food matrices using the QuEChERS method.

| Analyte | Matrix | Fortification Level (ng/g) | Recovery (%) | RSD (%) |

| Benzamide Pesticides (representative) | Fruits (e.g., Oranges) | 20 - 1000 | 70 - 130 | < 15 |

| Benzamide Pesticides (representative) | Vegetables (e.g., Spinach) | 20 - 1000 | 70 - 130 | < 15 |

Data is representative of typical performance for this class of compounds as specific data for this compound was not available in the cited literature. Recovery and RSD are key validation parameters.[9][10]

References

- 1. Diflubenzuron Mass Concentration Determination Method in Pesticides Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Internal standards in the quantitative determination of protein biopharmaceuticals using liquid chromatography coupled to mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. QuEChERS Method for Pesticide Residue Analysis [sigmaaldrich.com]

- 6. s4science.at [s4science.at]

- 7. Collaborative validation of the QuEChERS procedure for the determination of pesticides in food by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Validation of Analytical Methods: A Review [gavinpublishers.com]

- 10. researchgate.net [researchgate.net]

Application of 2,6-Difluorobenzamide-d3 in Preclinical Pharmacokinetic Studies

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of drug discovery and development, a thorough understanding of a compound's pharmacokinetic (PK) profile is fundamental. Pharmacokinetics, the study of how an organism affects a drug, involves the assessment of absorption, distribution, metabolism, and excretion (ADME). Accurate quantification of drug concentrations in biological matrices is paramount for these evaluations. The use of stable isotope-labeled internal standards, particularly deuterated compounds, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS), is the gold standard for bioanalytical assays, offering high precision and accuracy.[1][2]

This document provides detailed application notes and protocols for the use of 2,6-Difluorobenzamide-d3 as an internal standard in a hypothetical preclinical pharmacokinetic study of 2,6-Difluorobenzamide. 2,6-Difluorobenzamide is a known metabolite of certain pesticides and serves as a representative benzamide-containing compound for this application note.[3][4][5] The principles and methods described herein are broadly applicable to other small molecules in pharmacokinetic research.

Principle of Deuterated Internal Standards

A deuterated internal standard is a version of the analyte where one or more hydrogen atoms are replaced by deuterium, a stable isotope of hydrogen. This substitution results in a molecule that is chemically and physically almost identical to the analyte but has a different molecular weight, allowing it to be distinguished by a mass spectrometer.[2] By adding a known amount of the deuterated internal standard to each sample at the beginning of the analytical process, it co-elutes with the analyte and experiences the same variations during sample preparation, injection, and ionization, thereby correcting for potential errors and matrix effects.[1]

Experimental Protocols